N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide
Description
N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is a synthetic sulfonamide derivative characterized by a central piperazine ring substituted with a phenyl group at the 4-position, linked via a sulfonyl bridge to an ethyl chain terminated by a butyramide moiety.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-2-6-16(20)17-9-14-23(21,22)19-12-10-18(11-13-19)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDKCYUIBODVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a phenyl halide under basic conditions.
Sulfonylation: The sulfonyl group is added through a reaction with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of Butyramide Group: The final step involves the reaction of the ethyl chain with butyric acid or its derivatives to form the butyramide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying neurotransmitter pathways and receptor binding.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Molecular Pathways: It may also interact with other enzymes and receptors involved in neurotransmitter regulation, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- 4b (Butyramide Derivative) : Demonstrated moderate yield (73%) and stability as an oil, with ESI MS confirming molecular weight . Its biological activity remains uncharacterized in the evidence.
- Methyl-Sulfonyl Thienopyrrole: Crystalline form suggests suitability for X-ray crystallography, though pharmacological data are absent .
- Target Compound: No direct data on synthesis, yield, or activity are provided. Comparisons rely on structural analogs, limiting definitive conclusions.
Biological Activity
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 339.5 g/mol. The compound features a piperazine ring substituted with a phenyl group and a sulfonyl group, linked to an ethyl chain terminating in a butyramide group .
Target Enzyme: Acetylcholinesterase (AChE)
The primary biological target of this compound is acetylcholinesterase (AChE). AChE is an enzyme responsible for the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in cholinergic signaling pathways.
Mode of Action:
- Inhibition of AChE: This compound acts as an inhibitor of AChE, thereby preventing the breakdown of ACh in the synaptic cleft. The inhibition leads to increased levels of ACh, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory.
Cognitive Enhancement
Research indicates that the inhibition of AChE by this compound may have potential therapeutic applications in treating cognitive disorders, particularly Alzheimer's disease. By increasing ACh levels, it may improve cognitive function in conditions characterized by cholinergic deficits.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
In Vitro Studies:
- In vitro assays demonstrated that this compound exhibits significant AChE inhibitory activity. The compound was found to act as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition characteristics.
- Cellular Effects:
- Pharmacological Profiles:
Summary of Key Findings
| Study Aspect | Details |
|---|---|
| Chemical Structure | C₁₆H₂₅N₃O₃S; Molecular Weight: 339.5 g/mol |
| Target Enzyme | Acetylcholinesterase (AChE) |
| Mechanism | Inhibition of AChE leading to increased ACh levels |
| Potential Applications | Cognitive enhancement in Alzheimer's disease treatment |
| In Vitro Activity | Significant AChE inhibition; mixed-type inhibitor |
| Cellular Impact | Influences cholinergic signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
